

CAS number and molecular structure of triethylene glycol monoethyl ether

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Triethylene glycol monoethyl ether

Cat. No.: B178251 Get Quote

In-Depth Technical Guide: Triethylene Glycol Monoethyl Ether

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **triethylene glycol monoethyl ether** (TEGMEE), a versatile solvent and intermediate with significant applications in research and pharmaceutical development. This document outlines its chemical and physical properties, synthesis, analytical methodologies, and safety considerations.

Chemical Identity and Molecular Structure

Triethylene glycol monoethyl ether, also known as ethyltriglycol, is a high-boiling, colorless, and nearly odorless liquid.[1] It belongs to the family of glycol ethers and is valued for its ability to dissolve a wide range of substances.[1]

- CAS Number: 112-50-5[2][3][4][5]
- IUPAC Name: 2-[2-(2-ethoxyethoxy)ethoxy]ethanol[1][6]
- Molecular Formula: C₈H₁₈O₄[2][3][4][5][6]
- Molecular Weight: 178.23 g/mol [2][3][4]

Linear Formula: CH₃CH₂(OCH₂CH₂)₃OH[2][6]

• SMILES: CCOCCOCCOCCO[2][6]

Molecular Structure:

Physicochemical Properties

The physical and chemical properties of **triethylene glycol monoethyl ether** make it a versatile solvent and intermediate in various applications.

Property	Value	Reference
Physical State	Colorless, hygroscopic liquid	[6][7]
Boiling Point	255-256 °C	[4][8]
Melting Point	-19 °C	[3][4][8]
Density	1.020 g/mL at 25 °C	[8]
Refractive Index	n20/D 1.438	[2]
Flash Point	135 °C (open cup)	[6][7]
Vapor Pressure	0.3 Pa at 20 °C	[7]
Solubility	Miscible with water, ethanol, acetone, and diethyl ether	[1]

Synthesis

Triethylene glycol monoethyl ether is commercially produced through the ethoxylation of ethanol. This process involves the reaction of ethanol with multiple equivalents of ethylene oxide.[1]

General Reaction Scheme:

 $CH_3CH_2OH + 3 (CH_2CH_2)O \rightarrow CH_3CH_2(OCH_2CH_2)_3OH$

This reaction is typically carried out under controlled temperature and pressure in the presence of a catalyst. The degree of ethoxylation can be controlled to produce a mixture of polyethylene glycol ethers with varying chain lengths.

Applications in Research and Drug Development

The unique properties of **triethylene glycol monoethyl ether** lend it to several applications within the scientific and pharmaceutical sectors:

- Solvent: Its ability to dissolve both polar and non-polar compounds makes it an excellent solvent for a variety of reactions and formulations.[1] In the pharmaceutical industry, it can be used as a solvent in the synthesis of active pharmaceutical ingredients (APIs) and as a carrier for other ingredients.
- Excipient: In drug formulations, it can act as a plasticizer in coatings and as a solubilizer for poorly water-soluble drugs. The global market for **triethylene glycol monoethyl ether** sees approximately 10% of its consumption in pharmaceutical applications.
- Intermediate: It serves as a starting material for the synthesis of more complex molecules and specialty chemicals used in drug development.
- Cleaning and Degreasing: Its high solvency makes it effective in cleaning and degreasing applications for laboratory equipment.[1]
- Other Industrial Uses: It is also widely used in brake fluids, coatings, printing inks, and as a deicing agent.[1]

Experimental Protocols

Accurate quantification of **triethylene glycol monoethyl ether** is crucial for quality control and regulatory compliance. Below are summaries of established analytical methods.

Determination in Consumer Products by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is adapted from the Environment Canada reference method for the analysis of glycol ethers in consumer products.

Sample Preparation (General Procedure for a Liquid Sample):

- Accurately weigh approximately 1 g of the liquid sample into a 20 mL vial.
- Add a known amount of an appropriate internal standard (e.g., a deuterated analog).
- Dilute the sample with a suitable solvent (e.g., methanol or dichloromethane) to a final volume of 10 mL.
- Vortex the sample for 30 seconds to ensure homogeneity.
- If necessary, filter the sample through a 0.45 μm syringe filter prior to analysis.

GC-MS Instrumentation and Conditions:

Parameter	Specification	
Instrument	Gas Chromatograph coupled to a Mass Spectrometer	
Column	624-type capillary column (e.g., 60 m x 0.32 mm, 1.80 μm film thickness)	
Carrier Gas	Helium at a constant flow rate	
Injection Mode	Split or splitless, depending on concentration	
Injection Volume	1 μL	
Oven Program	Optimized for separation of glycol ethers (e.g., initial temp 40°C, hold for 2 min, ramp to 250°C at 10°C/min, hold for 5 min)	
MS Ionization	Electron Ionization (EI) at 70 eV	
MS Mode	Selected Ion Monitoring (SIM) for quantification	

Quantification:

The concentration of **triethylene glycol monoethyl ether** is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with

known standards.

Determination in Aqueous Samples by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

This method is based on the US EPA verified method for the analysis of glycols and glycol ethers in water.

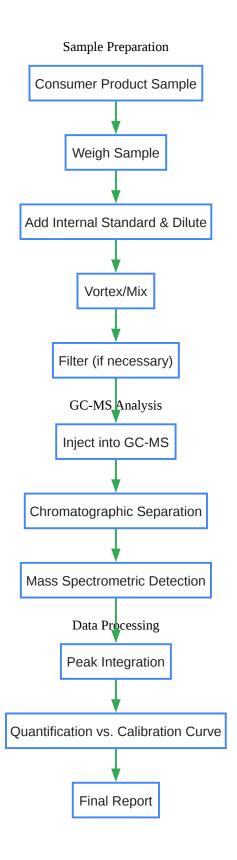
Sample Preparation:

For aqueous samples, sample preparation is often minimal, involving filtration through a $0.2 \mu m$ filter to remove particulate matter. Direct injection is typically possible.

HPLC-MS/MS Instrumentation and Conditions:

Parameter	Specification
Instrument	High-Performance Liquid Chromatograph coupled to a Tandem Mass Spectrometer
Column	C18 reverse-phase column (e.g., 2.1 x 100 mm, 3.5 µm particle size)
Mobile Phase	Gradient elution with water and acetonitrile, both containing a small amount of an additive like formic acid or ammonium acetate
Flow Rate	0.2-0.4 mL/min
Injection Volume	5-20 μL
MS Ionization	Electrospray Ionization (ESI) in positive or negative mode
MS/MS Mode	Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions

Quantification:



Quantification is achieved using an internal standard and a calibration curve, similar to the GC-MS method, by monitoring specific MRM transitions for both the analyte and the internal standard.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the analysis of **triethylene glycol monoethyl ether** in a consumer product using GC-MS.

Click to download full resolution via product page

Caption: GC-MS analytical workflow for triethylene glycol monoethyl ether.

Safety and Handling

Triethylene glycol monoethyl ether is considered to have low acute toxicity but can cause skin and eye irritation. Inhalation of vapors may lead to respiratory irritation. A key safety concern is its potential to form explosive peroxides upon prolonged exposure to air, especially when stored improperly.[7] It is crucial to check for the presence of peroxides before distillation or heating.[7]

- Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
- Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, safety glasses, and use in a well-ventilated area.
- Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents.[7] Containers should be kept tightly closed.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. epa.gov [epa.gov]
- 2. Publication information Government of Canada Publications Canada.ca [publications-dev.aws.tpsgc-pwgsc.cloud-nuage.canada.ca]
- 3. epa.gov [epa.gov]
- 4. NEMI Method Summary 1673 [nemi.gov]
- 5. Renseignements sur la publication Publications du gouvernement du Canada Canada.ca [publications-dev.aws.tpsgc-pwgsc.cloud-nuage.canada.ca]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. researchgate.net [researchgate.net]

- 8. Table 6-2, Analytical Methods for Determining Propylene Glycol in Environmental Samples
 Toxicological Profile for Propylene Glycol NCBI Bookshelf [ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [CAS number and molecular structure of triethylene glycol monoethyl ether]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b178251#cas-number-and-molecular-structure-of-triethylene-glycol-monoethyl-ether]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com